molecular formula C6H4BClF2O2 B1429146 (2-Chloro-4,6-difluorophenyl)boronic acid CAS No. 1373393-48-6

(2-Chloro-4,6-difluorophenyl)boronic acid

Cat. No.: B1429146
CAS No.: 1373393-48-6
M. Wt: 192.36 g/mol
InChI Key: CVKSBWKPNRLZGR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (2-Chloro-4,6-difluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that the compound may have good bioavailability for its intended applications in organic synthesis.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reactants used in the SM coupling reaction .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is relatively stable under normal conditions, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . The SM coupling reaction, in which the compound acts as a reagent, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability are likely to be high under a wide range of environmental conditions.

Future Directions

The use of boronic acids, such as “(2-Chloro-4,6-difluorophenyl)boronic acid”, in the synthesis of various compounds is a promising area of research. These compounds have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,6-difluorophenyl)boronic acid typically involves the reaction of 2-chloro-4,6-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,6-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This coupling reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

The common reagents used in Suzuki-Miyaura coupling reactions with this compound include palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4,6-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties that can influence the reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required .

Properties

IUPAC Name

(2-chloro-4,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKSBWKPNRLZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263498
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373393-48-6
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373393-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Chloro-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4,6-difluorophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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